Aletamine

Catalog No.
S517947
CAS No.
4255-23-6
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aletamine

CAS Number

4255-23-6

Product Name

Aletamine

IUPAC Name

1-phenylpent-4-en-2-amine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2

InChI Key

WQKXQJYCZMWOSD-UHFFFAOYSA-N

SMILES

C=CCC(CC1=CC=CC=C1)N

solubility

Soluble in DMSO

Synonyms

aletamine, aletamine hydrochloride, aletamine hydrochloride, (+-)-isomer, alfetadrine, alfetamin, alfetamine

Canonical SMILES

C=CCC(CC1=CC=CC=C1)N

The exact mass of the compound Aletamine is 161.1204 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aletamine (α-allylphenethylamine) is a specialized phenethylamine derivative characterized by an allyl group at the alpha carbon, distinguishing it from simpler alkyl-substituted analogs [1]. With a molecular weight of 161.24 g/mol and the formula C11H15N, this compound provides a distinct combination of a neuroactive pharmacophore and a reactive terminal alkene [2]. In procurement and research contexts, aletamine is primarily sourced as a targeted synthetic building block for complex amine synthesis and as a reference standard in neuropharmacological studies investigating kappa-opioid and atypical antidepressant pathways [3].

Substituting aletamine with more common alpha-alkylated phenethylamines, such as amphetamine (α-methylphenethylamine) or unsubstituted phenethylamine, fundamentally compromises both synthetic utility and biological targeting [1]. The saturated side chains of standard phenethylamines are chemically inert under mild conditions, whereas aletamine's terminal double bond permits targeted cross-metathesis, epoxidation, and oxidative cleavage . Furthermore, in biological assays, replacing the allyl group with a methyl group shifts the pharmacological profile from a kappa-opioid agonist and weak dopamine antagonist to a classic monoamine releasing agent, invalidating assay specificity for non-stimulant neuropharmacology [2].

Precursor Suitability: Terminal Alkene Functionalization

Unlike standard alpha-methylated phenethylamines, aletamine contains an unsaturated alpha-allyl chain (C3H5) that acts as a reactive handle for downstream modifications [1]. While amphetamine's alkyl side chain remains inert during standard oxidative or cross-coupling conditions, aletamine's terminal double bond readily undergoes reactions such as hydroboration-oxidation or transition-metal-catalyzed olefin metathesis[2]. This allows chemists to synthesize extended phenethylamine derivatives that cannot be derived directly from saturated analogs.

Evidence DimensionSide-chain chemical reactivity
Target Compound DataAletamine: Reactive terminal alkene enables oxidation, reduction, and metathesis
Comparator Or BaselineAmphetamine (α-methylphenethylamine): Saturated, chemically inert alkyl side-chain
Quantified DifferenceEnables multi-step functionalization vs. zero side-chain reactivity
ConditionsStandard organic synthesis workflows (e.g., epoxidation, hydroboration)

Procurement of aletamine is essential for synthetic chemists requiring a reactive phenethylamine scaffold for building extended-chain neuroactive libraries.

Assay Specificity: Shift from Stimulant to Kappa-Opioid Agonism

The structural shift from a single-carbon methyl group to a three-carbon allyl group at the alpha position drastically alters the compound's receptor affinity [1]. Pharmacological evaluations demonstrate that aletamine acts as a kappa-opioid receptor agonist and a weak dopamine antagonist [2]. In direct comparison, the benchmark comparator amphetamine acts primarily as a dopamine and norepinephrine releasing agent [3]. This structural modification eliminates classic stimulant activity, aligning aletamine's profile more closely with tricyclic antidepressants like imipramine in behavioral models [2].

Evidence DimensionPrimary mechanism of action
Target Compound DataAletamine: Kappa-opioid agonist / weak dopamine antagonist
Comparator Or BaselineAmphetamine: Dopamine/norepinephrine releasing agent
Quantified DifferenceComplete mechanistic divergence from monoamine release to opioid agonism
ConditionsIn vitro receptor binding and in vivo behavioral assays

For neuropharmacological research, substituting aletamine with standard phenethylamines invalidates assays targeting kappa-opioid or atypical antidepressant pathways.

Formulation and Modeling: Increased Lipophilicity and Steric Volume

The incorporation of the allyl group increases the molecular weight of aletamine (161.24 g/mol) compared to amphetamine (135.21 g/mol) and significantly alters its physicochemical profile [1]. The three-carbon unsaturated chain introduces greater steric bulk and higher lipophilicity at the alpha-chiral center[2]. This increased lipophilic character influences blood-brain barrier penetration models and alters the binding pocket fit compared to smaller, saturated alpha-alkyl derivatives, necessitating the use of the exact aletamine structure for accurate structure-activity relationship (SAR) modeling [3].

Evidence DimensionMolecular weight and side-chain carbon count
Target Compound DataAletamine: 161.24 g/mol (C3 unsaturated side chain)
Comparator Or BaselineAmphetamine: 135.21 g/mol (C1 saturated side chain)
Quantified Difference+26.03 g/mol mass increase and expanded steric volume
ConditionsPhysicochemical profiling and SAR modeling

Accurate computational modeling and formulation studies require the exact steric and lipophilic parameters provided by the alpha-allyl group.

Advanced Phenethylamine Library Synthesis

Directly leveraging the terminal alkene functionalization data (Section 3), aletamine serves as the required starting material for generating extended-chain phenethylamine derivatives via olefin metathesis or oxidative cleavage, a process impossible with standard saturated precursors [1].

Kappa-Opioid Receptor Pharmacology Assays

Based on its divergent receptor profile (Section 3), aletamine is utilized as a specific reference standard for investigating non-stimulant, kappa-opioid-mediated pathways, avoiding the confounding dopamine-releasing effects inherent to amphetamine [2].

Structure-Activity Relationship (SAR) Modeling for Antidepressants

Utilizing its quantified steric bulk and lipophilicity (Section 3), aletamine is employed in SAR studies to map the binding pockets of atypical antidepressants, comparing its alpha-allyl configuration against the rigid structures of tricyclic compounds like imipramine [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

161.120449483 g/mol

Monoisotopic Mass

161.120449483 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3V87119BP

Related CAS

4255-24-7 (hydrochloride)

Wikipedia

Alfetamine

Dates

Last modified: 08-15-2023

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